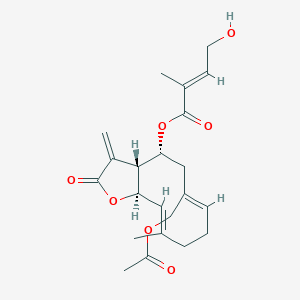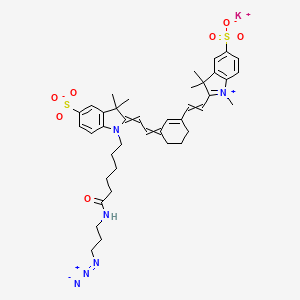
Sulfo-Cyanine7 azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cyanine7 azide: is a water-soluble near-infrared dye azide used primarily in click chemistry. It is a cyanine dye, an analog of Cy7® with improved photophysical properties, making it ideal for near-infrared imaging studies in live organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The process typically involves the use of azide-modified sugars to introduce azide groups onto the dye through metabolic glycoengineering . The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods: : Industrial production of Sulfo-Cyanine7 azide involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is crucial for its applications in scientific research .
Analyse Chemischer Reaktionen
Types of Reactions: : Sulfo-Cyanine7 azide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide ion (N3-) acts as a nucleophile in substitution reactions, replacing leaving groups such as halides or sulfonates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents such as DMSO or acetonitrile.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines with the release of nitrogen gas (N2).
Wissenschaftliche Forschungsanwendungen
Sulfo-Cyanine7 azide has a wide range of applications in scientific research, including:
In Vitro and In Vivo Bioimaging: Due to its near-infrared fluorescence properties, it is used for imaging studies in live organisms
Bioassays and Immunohistochemistry: It is used in various bioassays and immunohistochemical techniques to label and visualize biomolecules.
Microarray Detection: Utilized in microarray detection methods for high-throughput analysis of biomolecules.
Photodynamic Therapy and Photocontrolled Drug Activation: Employed in photodynamic therapy and for the activation of drugs using light.
Wirkmechanismus
Sulfo-Cyanine7 azide exerts its effects through its fluorescent properties. When exposed to specific wavelengths of light, it emits near-infrared fluorescence, which can be detected and used for imaging purposes. The azide group allows it to participate in click chemistry reactions, enabling the efficient labeling of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfo-Cyanine7.5 azide: A highly hydrophilic water-soluble near-infrared dye with similar absorption and emission spectra but higher fluorescence quantum yield.
Cyanine3B azide: Another azide derivative of a fluorescent dye used in click chemistry.
Uniqueness: : Sulfo-Cyanine7 azide is unique due to its improved photophysical properties compared to its analogs, making it highly suitable for near-infrared imaging studies. Its water solubility and high extinction coefficient further enhance its applicability in various scientific research fields .
Eigenschaften
Molekularformel |
C40H49KN6O7S2 |
|---|---|
Molekulargewicht |
829.1 g/mol |
IUPAC-Name |
potassium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate |
InChI |
InChI=1S/C40H50N6O7S2.K/c1-39(2)32-26-30(54(48,49)50)16-18-34(32)45(5)36(39)20-14-28-11-9-12-29(25-28)15-21-37-40(3,4)33-27-31(55(51,52)53)17-19-35(33)46(37)24-8-6-7-13-38(47)42-22-10-23-43-44-41;/h14-21,25-27H,6-13,22-24H2,1-5H3,(H2-,42,47,48,49,50,51,52,53);/q;+1/p-1 |
InChI-Schlüssel |
UFPWBSQENSNYIX-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


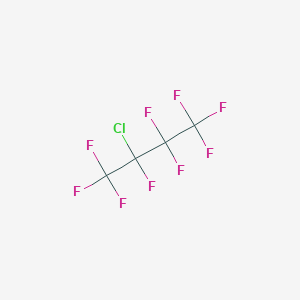
![N-[1-[[1-[[3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B14755792.png)
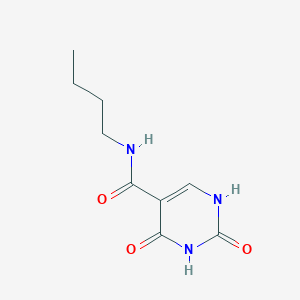
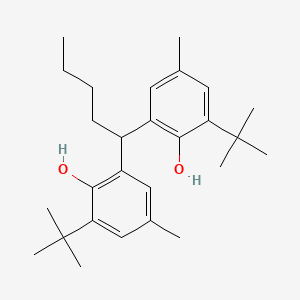

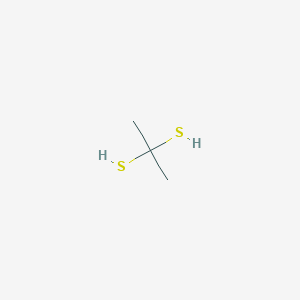
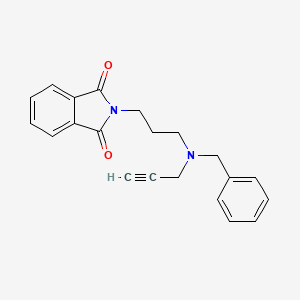
![2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B14755828.png)
![6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14755832.png)
![Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14755838.png)
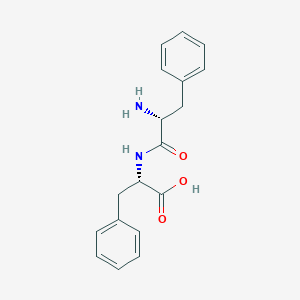

![3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),2(4),5,7,9,12,14-heptaene](/img/structure/B14755851.png)
